molecular formula (C2H5O)2PSOC6H4NO2<br>C10H14NO5PS B1678463 Parathion CAS No. 56-38-2

Parathion

Cat. No.: B1678463
CAS No.: 56-38-2
M. Wt: 291.26 g/mol
InChI Key: LCCNCVORNKJIRZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Parathion plays a significant role in biochemical reactions. It primarily acts as a neurotoxin, inhibiting cholinergic neurotransmission . This inhibition occurs due to the interaction of this compound with enzymes such as acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting normal cell signaling pathways and altering gene expression . For instance, it can affect the normal functioning of neurons by inhibiting the breakdown of acetylcholine, a key neurotransmitter .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to its more toxic oxy analog, which is essential for its full toxic effects . This conversion involves the oxidation of the phosphosulfur compound, a process that primarily occurs in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known to be stable, but can degrade under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects . For instance, a study on freshwater fish showed significant alterations in haematological and biochemical parameters under controlled laboratory conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is transported to the liver where it undergoes a number of transformations . The specific transformations depend on the structure of the group attached to the phosphosulfur portion of the molecule .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the hepatic portal system . It can interact with various transporters and binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is known to interact with various compartments or organelles within the cell

Preparation Methods

Parathion is synthesized through the reaction of diethyl phosphorothionchloridate with sodium p-nitrophenate . The synthetic route involves the following steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Parathion undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for oxidation and alkaline solutions for hydrolysis. The major products formed from these reactions are paraoxon and various hydrolysis products.

Comparison with Similar Compounds

Parathion is part of a group of organophosphate pesticides that includes malathion, diazinon, and tetrachlorvinphos . These compounds share a similar mechanism of action as acetylcholinesterase inhibitors but differ in their toxicity and environmental persistence:

This compound is unique due to its high toxicity and rapid action against a wide range of pests, making it highly effective but also dangerous to non-target organisms.

Properties

IUPAC Name

diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
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InChI Key

LCCNCVORNKJIRZ-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C10H14NO5PS, (C2H5O)2PSOC6H4NO2
Record name PARATHION
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DSSTOX Substance ID

DTXSID7021100
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Molecular Weight

291.26 g/mol
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Physical Description

Parathion is a deep brown to yellow liquid with a faint odor of garlic. It is an organic phosphate insecticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow to dark-brown liquid with a garlic-like odor. [Note: A solid below 43 degrees F.] [NIOSH], Liquid, PALE YELLOW-TO-BROWN (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR., Pale-yellow to dark-brown liquid with a garlic-like odor., Pale-yellow to dark-brown liquid with a garlic-like odor. [Note: A solid below 43 °F. Pesticide that may be absorbed on a dry carrier.]
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Boiling Point

707 °F at 760 mmHg (EPA, 1998), 375 °C AT 760 MM HG, 375 °C, 707 °F
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Flash Point

248 to 320 °F (EPA, 1998), FLASH POINT AT 120-160 °C UNTIL FLAMMABLE IMPURITIES OF TECHNICAL MATERIALS ARE REMOVED ..., 120 °C, 248-320F, (oc) 392 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN PETROLEUM ETHER, KEROSENE, & USUAL SPRAY OILS, COMPLETELY SOL IN ALCOHOLS, ESTERS, ETHERS, KETONES, AROMATIC HYDROCARBONS, ANIMAL & VEGETABLE OILS, SOL IN CHLOROFORM, Water solubility = 11 mg/l @ 20 °C, Completely miscible with most organic solvents, e.g. dichloromethane >200, isopropanol, toluene, hexane 50 to 100 (all in g/l at 20 °C)., 0.011 mg/mL, Solubility in water, g/100ml at 25 °C: 0.002, 0.001%
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Density

1.26 (EPA, 1998) - Denser than water; will sink, 1.26 AT 25 °C/4 °C, Relative density (water = 1): 1.26, 1.27
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Vapor Pressure

3.78e-05 mmHg at 68 °F (EPA, 1998), 0.00004 [mmHg], 6.68X10-6 mm Hg @ 20 °C, 0.00004 mmHg
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Mechanism of Action

Parathion is converted in the body in part to paraoxon, a strong inhibitor of the enzyme acetyl cholinesterase. Upon inhibition of this enzyme in the tissues, acetylcholine, the substance responsible for transmission of nerve impulses in much of the nervous system, accumulates, producing an initial overstimulation, and subsequent blockage of nerve stimuli., ... PARATHION & METHYL PARATHION ... DEPEND ON OXIDATIVE ACTIVATION BY REPLACEMENT OF THIONO-SULFUR WITH OXYGEN FOR ... TOXICITY., The toxic effects of thiono-sulfur containing compounds appear to be partially the result of metabolism to reactive intermediates by cytochrome p450 containing monooxygenase enzyme systems. Covalent binding of (atomic) sulfur released in the cytochrome p450 monooxygenase catalyzed metabolism of certain thiono-sulfur compounds appears to be responsible for inhibition of monooxygenase activity & the loss of cytochrome p450 seen on admin of these compounds in vivo & incubation with cytochrome p450 monooxygenase enzymes in vitro. Liver necrosis & perhaps the induction of lung edema & neoplasia, as well as other effects of thiono-sulfur containing compounds are more likely the result of the covalent binding of electrophilic S-oxides or S-dioxides or carbene derivatives to tissue macromolecules. The rationale for implicating metabolites of thiono-sulfur compounds other than sulfur in these effects derives from the experiments with thioacetamide & the fact that atomic sulfur is highly reactive & appears to bind predominantly or exclusively to cytochrome p450., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for PARATHION (9 total), please visit the HSDB record page.
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Impurities

The following impurities were identified in one sample of technical-grade parathion: O,O-diethyl thiophosphoryl chloride; O,O,O-triethyl thiophosphate; O,O-diethyl S-ethyl thiophosphate; O,O-diethyl S-ethyl dithiophosphate; nitrophenetole; nitrophenol; parathion isomers; & the dithio analogue of parathion., The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/
Record name PARATHION
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Color/Form

The pure material is a yellowish liquid at temperatures above 6 °C, Pale-yellow to dark-brown liquid ... [Note: A solid below 43 degrees F. Pesticide that may be absorbed on a dry carrier]., Pale yellow liquid, Deep brown to yellow liquid

CAS No.

56-38-2
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Melting Point

43 °F (EPA, 1998), 6.1 °C, 6 °C, 43 °F
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.